molecular formula C8H8Cl4O2SSi B1583146 Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]- CAS No. 79793-00-3

Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-

Cat. No. B1583146
CAS RN: 79793-00-3
M. Wt: 338.1 g/mol
InChI Key: IHBDUARGLPMOND-UHFFFAOYSA-N
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Description

“Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-” is an organosulfur compound with the CAS Number: 79793-00-3 . It has a molecular weight of 338.11 . The IUPAC name for this compound is 4-[2-(trichlorosilyl)ethyl]benzenesulfonyl chloride .


Synthesis Analysis

The synthesis of benzenesulfonyl chloride compounds typically involves the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . Another less common method involves a reaction between benzene and chlorosulfuric acid .


Molecular Structure Analysis

The InChI code for “Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-” is 1S/C8H8Cl4O2SSi/c9-15(13,14)8-3-1-7(2-4-8)5-6-16(10,11)12/h1-4H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 28 C . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Application 1: Palladium-Catalysed Direct Arylations of Thiophenes

  • Summary of the Application : This compound is used in the palladium-catalysed coupling of benzenesulfonyl chlorides with thiophene derivatives. This allows regioselective access to β-arylated thiophenes .
  • Methods of Application or Experimental Procedures : The reaction proceeds with easily accessible catalyst, base and substrates, without oxidant or ligand and tolerates a variety of substituents on both the benzene and thiophene moieties .
  • Results or Outcomes : The outcome of this application is the successful synthesis of β-arylated thiophenes .

Application 2: Analytical Chemistry

  • Summary of the Application : Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]- can be analyzed by reverse phase (RP) HPLC method .
  • Methods of Application or Experimental Procedures : The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
  • Results or Outcomes : The outcome of this application is the successful separation and analysis of the compound using HPLC .

Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl. It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds. It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .

Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl. It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds. It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .

properties

IUPAC Name

4-(2-trichlorosilylethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl4O2SSi/c9-15(13,14)8-3-1-7(2-4-8)5-6-16(10,11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBDUARGLPMOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC[Si](Cl)(Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl4O2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9072864
Record name Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9072864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-

CAS RN

79793-00-3
Record name 2-(4-Chlorosulfonylphenyl)ethyltrichlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79793-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 4-(2-(trichlorosilyl)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079793003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9072864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-[2-(trichlorosilyl)ethyl]benzenesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.039
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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